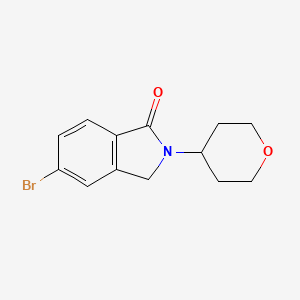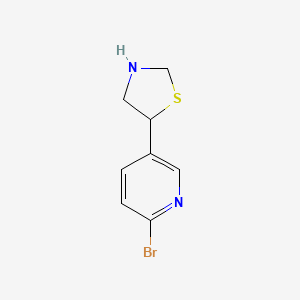
2-Azido-4,5-diméthoxybenzoate de méthyle
Vue d'ensemble
Description
Mécanisme D'action
Mode of Action
It is known that azides can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Given the potential for the compound to form oximes or hydrazones, it may interact with biochemical pathways involving aldehydes and ketones .
Result of Action
More research is needed to elucidate the specific effects of this compound on cellular processes .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-azido-4,5-dimethoxybenzoate has several advantages for lab experiments. It is a relatively stable molecule, and it is easily synthesized. It is also relatively inexpensive, and it can be stored at room temperature. However, it is not as effective as other covalent inhibitors, and it can be difficult to remove from the reaction mixture.
Orientations Futures
The potential applications of Methyl 2-azido-4,5-dimethoxybenzoate are still being explored. Future research may focus on the use of Methyl 2-azido-4,5-dimethoxybenzoate for drug delivery systems, as well as for the study of protein structure and function. Additionally, further studies may be conducted to determine the efficacy of Methyl 2-azido-4,5-dimethoxybenzoate in other areas, such as enzyme inhibition and gene expression. Finally, research may be conducted to explore the potential of Methyl 2-azido-4,5-dimethoxybenzoate as a therapeutic agent.
Applications De Recherche Scientifique
Anti-appétent pour la protection agricole
2-Azido-4,5-diméthoxybenzoate de méthyle: a été identifié comme un anti-appétent potentiel, qui peut être utilisé pour protéger les cultures contre les ravageurs . Ce composé pourrait être synthétisé et appliqué aux cultures pour dissuader les ravageurs tels que le charançon du pin, Hylobius abietis, qui est connu pour causer des dommages importants aux semis de conifères.
Synthèse de 1,5-diaryl-1,3,5-pentanetriones
Ce composé sert de précurseur dans la synthèse de 1,5-diaryl-1,3,5-pentanetriones , qui sont des intermédiaires importants en chimie organique pour le développement de divers produits pharmaceutiques et agrochimiques.
Propriétés
IUPAC Name |
methyl 2-azido-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-15-8-4-6(10(14)17-3)7(12-13-11)5-9(8)16-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICSZZWMMDVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)










